Cas no 1704080-38-5 (1-3-chloro-4-(trifluoromethoxy)phenylcyclopentan-1-amine)

1-Chloro-3-[3-chloro-4-(trifluoromethoxy)phenyl]cyclopentan-1-amine is a specialized cyclopentylamine derivative featuring chloro and trifluoromethoxy substituents on the phenyl ring. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which may influence bioactivity and metabolic stability. The presence of electron-withdrawing groups enhances its potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of receptor-targeted compounds. Its well-defined chemical structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring consistency in research applications.
1-3-chloro-4-(trifluoromethoxy)phenylcyclopentan-1-amine structure
1704080-38-5 structure
Product Name:1-3-chloro-4-(trifluoromethoxy)phenylcyclopentan-1-amine
CAS No:1704080-38-5
MF:C12H13ClF3NO
MW:279.68593287468
CID:6135060
PubChem ID:165883833
Update Time:2025-06-15

1-3-chloro-4-(trifluoromethoxy)phenylcyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-3-chloro-4-(trifluoromethoxy)phenylcyclopentan-1-amine
    • 1-[3-chloro-4-(trifluoromethoxy)phenyl]cyclopentan-1-amine
    • 1704080-38-5
    • EN300-1944741
    • Inchi: 1S/C12H13ClF3NO/c13-9-7-8(11(17)5-1-2-6-11)3-4-10(9)18-12(14,15)16/h3-4,7H,1-2,5-6,17H2
    • InChI Key: WSTILVSFLCGITN-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1(CCCC1)N)OC(F)(F)F

Computed Properties

  • Exact Mass: 279.0637762g/mol
  • Monoisotopic Mass: 279.0637762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 35.2Ų

1-3-chloro-4-(trifluoromethoxy)phenylcyclopentan-1-amine Pricemore >>

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Additional information on 1-3-chloro-4-(trifluoromethoxy)phenylcyclopentan-1-amine

Recent Advances in the Study of 1-3-chloro-4-(trifluoromethoxy)phenylcyclopentan-1-amine (CAS: 1704080-38-5)

The compound 1-3-chloro-4-(trifluoromethoxy)phenylcyclopentan-1-amine (CAS: 1704080-38-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopentylamine core and trifluoromethoxy substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 1-3-chloro-4-(trifluoromethoxy)phenylcyclopentan-1-amine, highlighting improved yield and purity compared to previous methods. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions and subsequent chiral resolution to obtain enantiomerically pure forms of the compound. This advancement is critical for scaling up production and ensuring consistent quality in preclinical and clinical studies.

Pharmacological evaluations of this compound have revealed its potent activity as a modulator of specific neurotransmitter receptors. In vitro assays demonstrated high affinity for serotonin and dopamine receptors, suggesting potential applications in central nervous system (CNS) disorders such as depression, anxiety, and Parkinson's disease. Notably, the trifluoromethoxy group was found to enhance blood-brain barrier penetration, a desirable property for CNS-targeted therapeutics.

Further investigations into the mechanism of action have utilized computational modeling and X-ray crystallography to elucidate the binding interactions of 1-3-chloro-4-(trifluoromethoxy)phenylcyclopentan-1-amine with its target receptors. These studies have provided insights into the structural determinants of its activity, enabling the design of derivatives with improved selectivity and reduced off-target effects. Such findings are pivotal for the rational development of next-generation therapeutics.

In addition to its CNS applications, recent preclinical studies have explored the anti-inflammatory and analgesic properties of this compound. Animal models of chronic pain and inflammation showed significant reduction in symptoms following treatment, with minimal adverse effects. These results underscore its potential as a multifunctional agent in pain management and inflammatory diseases.

Despite these promising findings, challenges remain in the clinical translation of 1-3-chloro-4-(trifluoromethoxy)phenylcyclopentan-1-amine. Issues such as metabolic stability, pharmacokinetics, and long-term safety require further investigation. Ongoing research aims to address these gaps through structural optimization and comprehensive toxicological studies.

In conclusion, the recent advancements in the study of 1-3-chloro-4-(trifluoromethoxy)phenylcyclopentan-1-amine highlight its therapeutic potential across multiple indications. Continued research and development efforts are expected to pave the way for its eventual application in clinical settings, offering new treatment options for patients with CNS disorders, chronic pain, and inflammatory conditions.

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